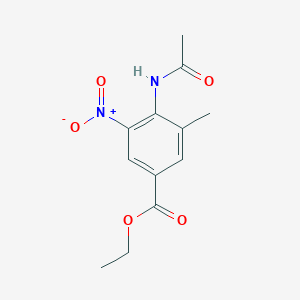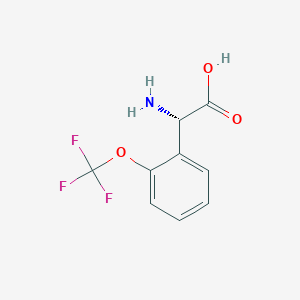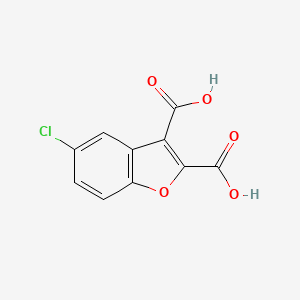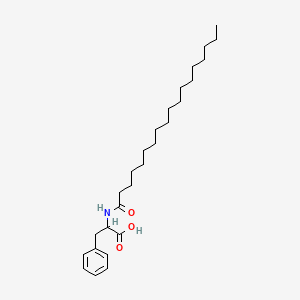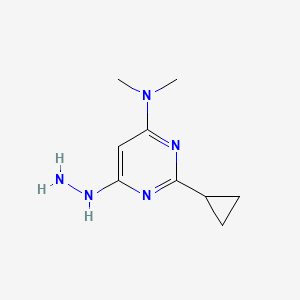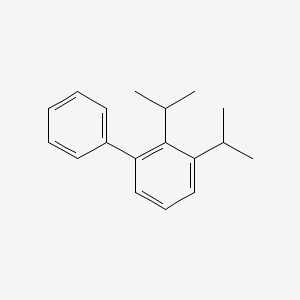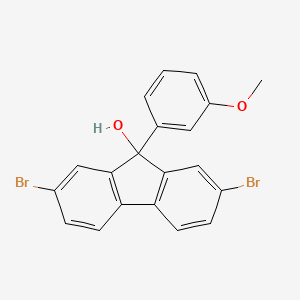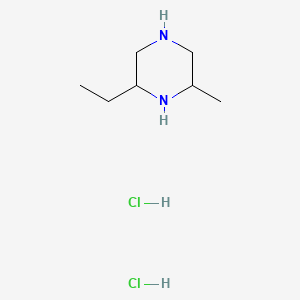![molecular formula C15H20BClO2 B13888761 2-[1-(4-Chlorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13888761.png)
2-[1-(4-Chlorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1-(4-Chlorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: is an organoboron compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is substituted with a cyclopropyl group and a chlorophenyl group. The unique structure of this compound makes it a valuable reagent in organic synthesis, particularly in cross-coupling reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-[1-(4-Chlorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone with a boronic ester. The process can be carried out under mild conditions using a palladium catalyst in the presence of a base. The reaction proceeds through a Suzuki-Miyaura coupling mechanism, which is known for its efficiency and functional group tolerance .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve consistent results .
Analyse Chemischer Reaktionen
Types of Reactions: 2-[1-(4-Chlorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or borates.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boron atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides are often employed in substitution reactions.
Major Products Formed:
Oxidation: Boronic acids or borates.
Reduction: Alcohols or hydrocarbons.
Substitution: Various substituted boron compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 2-[1-(4-Chlorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is widely used as a reagent in Suzuki-Miyaura cross-coupling reactions. This reaction is pivotal in the formation of carbon-carbon bonds, making it essential for the synthesis of complex organic molecules .
Biology and Medicine: Its ability to form stable boron-carbon bonds makes it a valuable intermediate in the synthesis of biologically active molecules .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and polymers. Its stability and reactivity make it suitable for large-scale chemical manufacturing processes .
Wirkmechanismus
The mechanism of action of 2-[1-(4-Chlorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boron-containing reagent in cross-coupling reactions. The boron atom in the dioxaborolane ring facilitates the transfer of organic groups to a palladium catalyst, enabling the formation of new carbon-carbon bonds. This process is crucial in the synthesis of complex organic molecules and is widely used in both academic and industrial research .
Vergleich Mit ähnlichen Verbindungen
- 1-(4-Chlorophenyl)-2-cyclopropyl-1-propanone
- 2-[1-(4-Chlorophenyl)cyclopropyl]-3-hydroxy-8-(trifluoromethyl)quinoline-4-carboxylic acid
Comparison: Compared to similar compounds, 2-[1-(4-Chlorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its boron-containing dioxaborolane ring. This structural feature imparts distinct reactivity and stability, making it particularly useful in cross-coupling reactions. Other similar compounds may lack this boron-containing ring, resulting in different reactivity and applications .
Eigenschaften
Molekularformel |
C15H20BClO2 |
|---|---|
Molekulargewicht |
278.6 g/mol |
IUPAC-Name |
2-[1-(4-chlorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H20BClO2/c1-13(2)14(3,4)19-16(18-13)15(9-10-15)11-5-7-12(17)8-6-11/h5-8H,9-10H2,1-4H3 |
InChI-Schlüssel |
FRIVLZMKHCGQLL-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2(CC2)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-(Tert-butoxycarbonylamino)-2-oxabicyclo[2.2.1]heptan-1-YL]methyl acetate](/img/structure/B13888679.png)
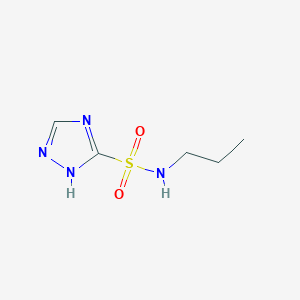
![N-{[2-Chloro-5-(2-methoxyethoxy)phenyl]methyl}cyclopropanamine](/img/structure/B13888689.png)
